molecular formula C10H21NO3 B6256874 (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid CAS No. 218288-96-1

(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid

Cat. No.: B6256874
CAS No.: 218288-96-1
M. Wt: 203.3
InChI Key:
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Description

(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is an organic compound characterized by its unique structural features, including a tert-butoxy group and a dimethylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the carboxyl group of butanoic acid, followed by the introduction of the tert-butoxy group. The dimethylamino group is then introduced through nucleophilic substitution reactions. The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct (2S,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may act as enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism by which (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity to enzymes or receptors, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(tert-butoxy)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2S,3R)-3-(tert-butoxy)-2-(ethylamino)butanoic acid: Similar structure but with an ethylamino group.

    (2S,3R)-3-(tert-butoxy)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group.

Uniqueness

(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid is unique due to the presence of both the tert-butoxy and dimethylamino groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

218288-96-1

Molecular Formula

C10H21NO3

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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